3'-脱氧胸腺嘧啶

描述

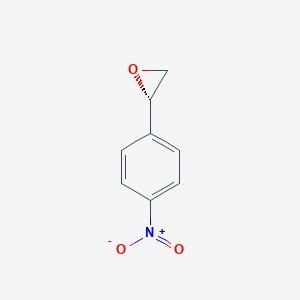

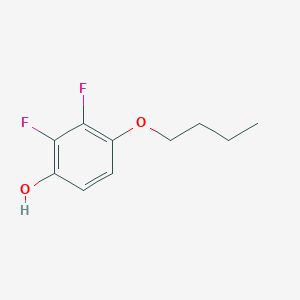

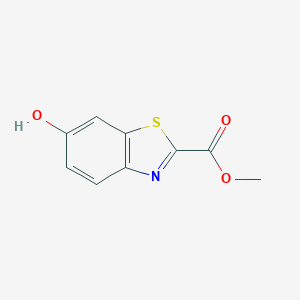

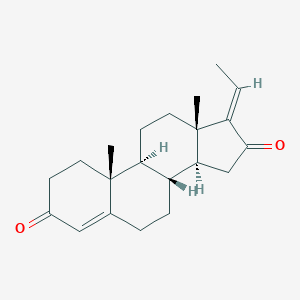

3’-Deoxythymidine, also known as 2’,3’-dideoxythymidine, is a nucleoside analog that is structurally similar to thymidine. It is composed of a thymine base attached to a deoxyribose sugar, but lacks the hydroxyl group at the 3’ position of the sugar. This compound is significant in the field of medicinal chemistry due to its antiviral properties, particularly against the human immunodeficiency virus (HIV).

科学研究应用

3’-Deoxythymidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.

Medicine: The compound is a key component in antiviral therapies, particularly for the treatment of HIV. It acts as a reverse transcriptase inhibitor, preventing the replication of the virus.

Industry: It is used in the production of antiviral drugs and in the development of diagnostic assays for viral infections.

作用机制

Target of Action

3’-Deoxythymidine, also known as Zidovudine or AZT, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus. The compound is a thymidine analogue, where the 3’-hydroxy group on the sugar moiety has been replaced by an azido group . This modification allows it to integrate into the viral DNA and prevent further replication .

Mode of Action

3’-Deoxythymidine acts as a DNA chain terminator during reverse transcription . Once it is incorporated into the growing DNA chain, it prevents the addition of further nucleotides, thereby halting DNA synthesis . This is due to the absence of a 3’-hydroxy group, which is necessary for the formation of phosphodiester linkages needed for DNA chain elongation .

Biochemical Pathways

The compound is a substrate for thymidine kinase , an enzyme that phosphorylates it to its active triphosphate form . This active form is then incorporated into the viral DNA during replication . The thymidine de novo and salvage pathways converge at the point of the phosphorylation of dTMP to dTDP by dTMPK . This makes dTMPK the bottleneck for dTTP biosynthesis .

Pharmacokinetics

The pharmacokinetics of 3’-Deoxythymidine have been characterized in uninfected mice . Following intravenous doses, the compound was found in serum and brain homogenates . The clearance and volume of distribution were found to be dose-dependent . More detailed human pharmacokinetic studies are needed to fully understand the ADME properties of 3’-Deoxythymidine.

Result of Action

The primary result of 3’-Deoxythymidine’s action is the inhibition of HIV replication . By acting as a DNA chain terminator, it prevents the completion of the viral DNA, thereby halting the replication of the virus . This leads to a decrease in viral load and an improvement in immunologic function .

Action Environment

The action of 3’-Deoxythymidine can be influenced by various environmental factors. For instance, the presence of competing substrates or inhibitors can affect the efficiency of its phosphorylation . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

生化分析

Biochemical Properties

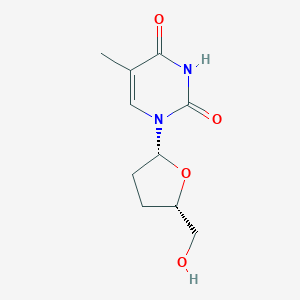

3’-Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP) . These molecules are essential for the formation of DNA and pair up with deoxyadenosine triphosphate (dATP) . The enzymes involved in these processes include thymidylate kinase and thymidine kinase .

Cellular Effects

In cell biology, 3’-Deoxythymidine is used to synchronize the cells in G1/early S phase . This synchronization is crucial for maintaining the proper cell cycle and ensuring accurate DNA replication and cell division.

Molecular Mechanism

The molecular mechanism of 3’-Deoxythymidine involves its conversion into dTMP, dTDP, or dTTP through phosphorylation . These molecules then pair up with deoxyadenosine triphosphate (dATP) in the DNA structure . The enzymes thymidylate kinase and thymidine kinase play a key role in these processes .

Temporal Effects in Laboratory Settings

The stability of 3’-Deoxythymidine under standard temperature and pressure is very high . Over time, it can be observed that 3’-Deoxythymidine maintains its stability and continues to play its role in DNA synthesis and cell synchronization .

Dosage Effects in Animal Models

While specific studies on 3’-Deoxythymidine dosage effects in animal models are limited, it’s known that the toxicity and effects of related compounds can vary with dosage

Metabolic Pathways

3’-Deoxythymidine is involved in the pyrimidine metabolism pathway . It is converted into dTMP, dTDP, or dTTP through the action of enzymes like thymidylate kinase . These molecules are then incorporated into the DNA structure during DNA synthesis.

Subcellular Localization

3’-Deoxythymidine is primarily found in the nucleus of the cell, where it is incorporated into the DNA structure during DNA synthesis . Its presence in the nucleus is crucial for its role in DNA synthesis and cell synchronization .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine typically involves the selective removal of the hydroxyl group at the 3’ position of thymidine. One common method is the use of a selective deoxygenation reaction. For example, thymidine can be treated with a reagent such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a suitable solvent to achieve the desired deoxygenation.

Industrial Production Methods: In industrial settings, the production of 3’-Deoxythymidine may involve large-scale chemical synthesis using similar deoxygenation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions: 3’-Deoxythymidine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 5’ position of the sugar moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Oxidized derivatives of 3’-Deoxythymidine.

Reduction: Reduced forms of the compound, such as 3’-deoxy-5’-hydroxymethylthymidine.

Substitution: Substituted nucleoside analogs with various functional groups at the 5’ position.

相似化合物的比较

Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.

3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV, which also acts as a chain terminator.

2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.

Uniqueness: 3’-Deoxythymidine is unique due to its specific structural modification, which allows it to act as a chain terminator without the presence of the azido group found in AZT. This structural difference can influence its pharmacokinetic properties and its interaction with viral enzymes, making it a valuable compound in antiviral research and therapy.

属性

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKCQTLDIPIRQD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187760 | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-05-5 | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Deoxythymidine, often studied in its phosphorylated form 3'-deoxythymidine-5'-triphosphate (3'-deoxythymidine triphosphate), acts as a chain terminator of DNA synthesis. This occurs because it lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond with the next incoming nucleotide. [] Several DNA polymerases, including reverse transcriptases from viruses like HIV and feline immunodeficiency virus (FIV), can incorporate 3'-deoxythymidine triphosphate into their growing DNA chain. [, ] This incorporation halts further DNA synthesis, effectively inhibiting viral replication. [, ]

ANone:

A: While specific information on material compatibility is limited in the provided research, the stability of 3'-deoxythymidine and its derivatives under various conditions has been investigated, particularly in the context of drug delivery and formulation. [] Researchers have explored different approaches to improve stability, solubility, and bioavailability. []

A: Yes, computational methods have been employed to study 3'-deoxythymidine and its analogs. For example, MM2 calculations were used to investigate the conformational flexibility of 3'-amino-3'-deoxythymidine, providing insights into the energy barrier between its solid-state and solution conformations. []

ANone: Modifications to the 3'-deoxythymidine structure significantly impact its activity, potency, and selectivity.

- 3'-Position Modifications: The presence of a 3'-hydroxyl group is crucial for DNA chain elongation. Replacing it with an azido group, as in 3'-azido-3'-deoxythymidine (AZT), results in chain termination and antiviral activity. [, , ] Other modifications at the 3'-position, such as a fluoro group (3'-fluoro-3'-deoxythymidine) or an amino group (3'-amino-3'-deoxythymidine), also exhibit antiviral activity, highlighting the importance of this position for biological activity. [, , , ]

- Base Modifications: Substitution at the 5-position of the thymine base with halogens like bromine or iodine influences the anti-HIV-1 activity of 2,5'-anhydro-3'-azido-3'-deoxythymidine analogs. [] The 5-iodo and 5-bromo derivatives demonstrated greater potency compared to the 5-chloro analogs. []

- Sugar Modifications: Introducing a double bond between the 2' and 3' carbons, as in 2',3'-didehydro-3'-deoxythymidine, also confers antiviral activity. [, ]

- 5'-Position Modifications: Derivatizing the 5'-hydroxyl group with phosphonomethyl groups, as in 5'-O-phosphonomethyl-3'-deoxythymidine analogs, can modulate antiviral activity. [] The 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and AZT demonstrated potent anti-HIV-1 activity. []

A: Researchers have explored various formulation strategies to enhance the stability, solubility, and bioavailability of 3'-deoxythymidine and its analogs. For instance, dihydropyridine prodrugs of 3'-azido-2',3'-dideoxyuridine and AZT were synthesized and studied in vitro and in vivo. [] These prodrugs showed improved brain penetration, suggesting their potential for targeting the central nervous system. []

ANone: The provided research on 3'-deoxythymidine primarily focuses on its analogs, particularly AZT and its metabolites. These studies have revealed important information about their ADME properties:

- Absorption: AZT is well-absorbed after oral administration. [, ]

- Distribution: AZT and its metabolites are distributed to various tissues, including the central nervous system, although penetration into the brain is limited. [, , ]

- Metabolism: AZT is primarily metabolized in the liver to its inactive metabolite 3'-azido-3'-deoxy-5'-beta-D-glucopyranosylthymidine (GAZT) and its toxic catabolite 3'-amino-3'-deoxythymidine (AMT). [, , , , ]

- Excretion: AZT and its metabolites are primarily excreted in the urine. []

ANone: While 3'-deoxythymidine itself has not been extensively studied for its antiviral activity, its analogs, especially AZT, have been the subject of numerous in vitro and in vivo studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)